molecular formula C18H25N3O2 B2849990 N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)azepane-1-carboxamide CAS No. 894013-50-4

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)azepane-1-carboxamide

Cat. No.: B2849990
CAS No.: 894013-50-4
M. Wt: 315.417
InChI Key: JITHRFNPGCBOKX-UHFFFAOYSA-N
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Description

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)azepane-1-carboxamide is a complex organic compound that features a pyrrolidine ring, an azepane ring, and a carboxamide group

Preparation Methods

The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)azepane-1-carboxamide typically involves the construction of the pyrrolidine and azepane rings followed by their functionalization. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Azepane Ring: Similar to the pyrrolidine ring, the azepane ring can be synthesized through cyclization.

    Coupling Reactions: The pyrrolidine and azepane rings are then coupled together using reagents such as carboxylic acids and amines under specific conditions to form the final compound.

Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the compound has reactive functional groups.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)azepane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)azepane-1-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)azepane-1-carboxamide can be compared with other similar compounds such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Azepane Derivatives: Compounds with the azepane ring can be compared in terms of their chemical reactivity and applications.

    Carboxamide Compounds:

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-14-6-8-16(9-7-14)21-13-15(12-17(21)22)19-18(23)20-10-4-2-3-5-11-20/h6-9,15H,2-5,10-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITHRFNPGCBOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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